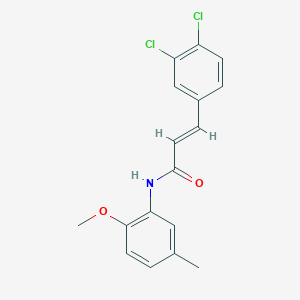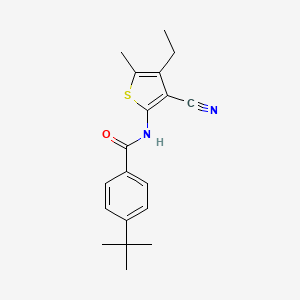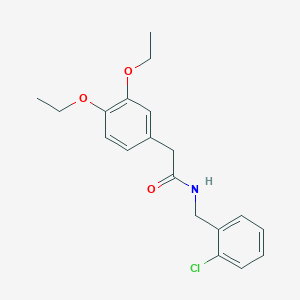![molecular formula C14H22N4O2 B5772214 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide
描述
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide, also known as MPHPH, is a chemical compound that has been widely researched for its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These actions are thought to contribute to its anxiolytic and antidepressant effects, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have minimal toxicity in animal models, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide in lab experiments is its ability to selectively target serotonin reuptake and sigma-1 receptors, which allows for more specific and targeted research. However, a limitation of using 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is its relatively low potency compared to other SSRIs and sigma-1 receptor agonists, which may require higher concentrations to achieve desired effects.
未来方向
There are several future directions for the research of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide. One direction is to further investigate its anxiolytic and antidepressant effects in human clinical trials. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential therapeutic applications of 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide.
In conclusion, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide is a chemical compound that has been widely researched for its potential therapeutic applications. Its ability to selectively target serotonin reuptake and sigma-1 receptors makes it a promising candidate for further research in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been studied for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In drug discovery, 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-20-13-5-3-2-4-12(13)18-10-8-17(9-11-18)7-6-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZZWHTUQZRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)


![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)


![3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)

![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
![1-[4-(benzyloxy)-2-methylphenyl]ethanone](/img/structure/B5772238.png)
![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)